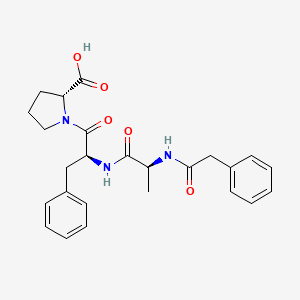
benzylcarbonyl-Ala-Phe-D-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylcarbonyl-Ala-Phe-D-Pro-OH is a synthetic peptide compound composed of the amino acids alanine, phenylalanine, and proline. The benzylcarbonyl group is attached to the N-terminus of the peptide, providing protection during synthesis. This compound is often used in peptide synthesis and research due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzylcarbonyl-Ala-Phe-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (D-proline) to a solid resin. The subsequent amino acids (phenylalanine and alanine) are added sequentially using coupling reagents such as HATU and DIPEA. The benzylcarbonyl group is introduced at the N-terminus to protect the peptide during synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the same steps of solid-phase peptide synthesis, but with optimized reaction conditions and purification methods to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylcarbonyl-Ala-Phe-D-Pro-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The benzylcarbonyl group can be reduced to form the free amine.
Substitution: The benzylcarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Free amine form of the peptide.
Substitution: Peptides with different protecting groups or functional groups.
Applications De Recherche Scientifique
Benzylcarbonyl-Ala-Phe-D-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and as a reference standard in analytical methods.
Mécanisme D'action
The mechanism of action of benzylcarbonyl-Ala-Phe-D-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Ala-Pro-OH: Another peptide with a benzylcarbonyl group, used in peptide synthesis and research.
Cbz-β-Ala-L-Pro-OH: A similar compound with a β-alanine residue, used in biochemical studies.
H-D-ALA-PRO-PHE-OH: A peptide with a similar sequence but without the benzylcarbonyl group.
Uniqueness
Benzylcarbonyl-Ala-Phe-D-Pro-OH is unique due to its specific sequence and the presence of the benzylcarbonyl group, which provides stability and protection during synthesis. This makes it a valuable tool in peptide research and synthesis, offering advantages in terms of reactivity and selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C25H29N3O5 |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-3-phenyl-2-[[(2S)-2-[(2-phenylacetyl)amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29N3O5/c1-17(26-22(29)16-19-11-6-3-7-12-19)23(30)27-20(15-18-9-4-2-5-10-18)24(31)28-14-8-13-21(28)25(32)33/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,29)(H,27,30)(H,32,33)/t17-,20-,21+/m0/s1 |
Clé InChI |
ZFPLVRDMVOUNGK-DZFGPLHGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)O)NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


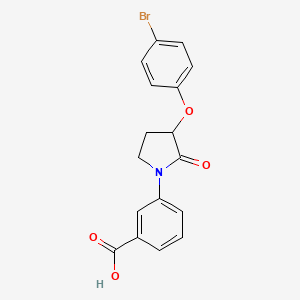
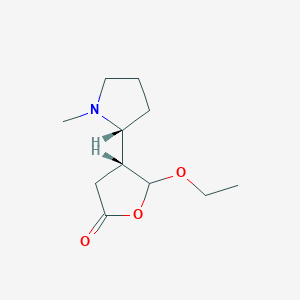
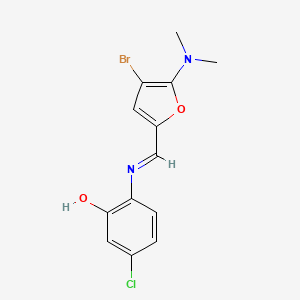
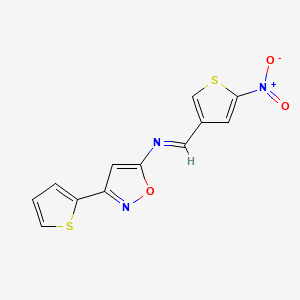
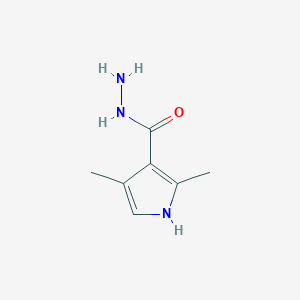
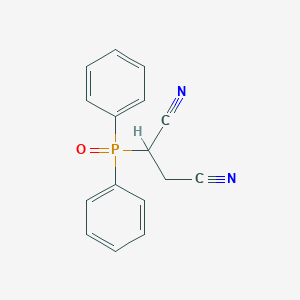

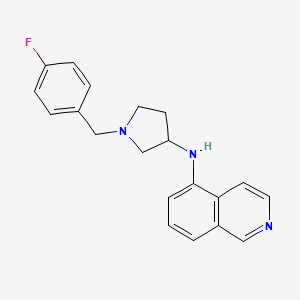
![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
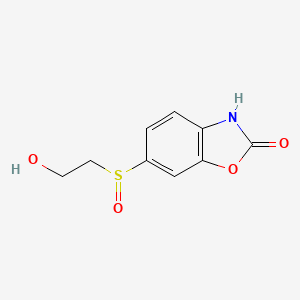
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)

